N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalytic systems and ligand-free systems can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce corresponding amines .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial activities.
Hydrazine-Coupled Pyrazoles: Exhibiting antileishmanial and antimalarial activities.
Imidazole Derivatives: Used in various therapeutic applications.
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)13-7-12-9(2)6-14-16(12)4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
FIJWXRVQNIKZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
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